molecular formula C6H7N3O4 B1395733 Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 400877-57-8

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B1395733
CAS No.: 400877-57-8
M. Wt: 185.14 g/mol
InChI Key: KRIOGKNOYPHJPC-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8) is a nitro-substituted pyrazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol. Key physicochemical properties include a melting point of 130–131°C (in dichloromethane) and a density of 1.5 g/cm³ . It is synthesized via alkylation of methyl 4-nitro-1H-pyrazole-3-carboxylate with methyl iodide in acetone, catalyzed by potassium carbonate, yielding a 44% regioselective product . The compound is widely used as an intermediate in medicinal chemistry, particularly in the synthesis of tubulin inhibitors and antitumor agents .

Properties

IUPAC Name

methyl 1-methyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)5(7-8)6(10)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIOGKNOYPHJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of 4-Nitro-1H-pyrazole-3-carboxylic Acid

Method Overview:
This approach involves esterification of 4-nitro-1H-pyrazole-3-carboxylic acid using methanol in the presence of dehydrating agents, notably thionyl chloride, to yield the methyl ester.

Reaction Pathway:
$$ \text{4-Nitro-1H-pyrazole-3-carboxylic acid} + \text{Methanol} \xrightarrow[\text{Reflux}]{\text{Thionyl chloride}} \text{Methyl 4-nitro-1H-pyrazole-3-carboxylate} $$

Procedure Details:

  • Reagents: 4-nitro-1H-pyrazole-3-carboxylic acid, methanol, thionyl chloride
  • Conditions:
    • Thionyl chloride (approx. 8 mol) added dropwise over 3 hours at 0°C, then stirred at room temperature overnight
    • Excess reagents removed under reduced pressure at 40–45°C
    • Repeated toluene washes to remove residual acid and impurities
  • Yield: Nearly quantitative (up to 99.5%) as an off-white solid

Research Data:
This method is detailed in a synthesis report where the esterification was achieved with high purity and yield, emphasizing the importance of controlling temperature and reaction time to prevent side reactions.

Esterification Using Methyl Iodide and Potassium Carbonate

Method Overview:
Methylation of the pyrazole nitrogen is performed via nucleophilic substitution using methyl iodide in the presence of potassium carbonate as base.

Reaction Pathway:
$$ \text{4-Nitro-1H-pyrazole-3-carboxylate} + \text{CH}3\text{I} \xrightarrow[\text{Acetone}]{\text{K}2\text{CO}_3} \text{Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate} $$

Procedure Details:

  • Reagents: Methyl iodide, potassium carbonate, acetone solvent
  • Conditions:
    • Reaction conducted at 30°C for 5 hours
    • Post-reaction purification via silica gel chromatography using hexane-ethyl acetate mixtures
  • Yield: Approximately 44% for methylation, with the formation of N-methylated derivatives

Research Data:
This methylation step is crucial for modifying the pyrazole ring to obtain the target compound, with yields influenced by the reaction conditions and purity of starting materials.

Reduction of Nitro Group to Amino Group Followed by Methylation

Method Overview:
Reduction of the nitro group to an amino group, followed by methylation, provides an alternative pathway to modify the heterocyclic core.

Reaction Pathway:
$$ \text{Methyl 4-nitro-1H-pyrazole-3-carboxylate} \xrightarrow[\text{H}2]{\text{Pd/C}} \text{Methyl 4-amino-1H-pyrazole-3-carboxylate} $$
$$ \text{Amino derivative} + \text{CH}
3\text{I} \rightarrow \text{Methyl 1-methyl-4-amino-1H-pyrazole-3-carboxylate} $$

Procedure Details:

  • Reagents: Hydrogen gas, palladium on carbon catalyst, methyl iodide
  • Conditions:
    • Hydrogenation at room temperature under 1 atm or elevated pressure (up to 40 atm)
    • Methylation performed in methanol at ambient temperature
  • Yields: Typically high (around 95–96%) for the reduction step, with subsequent methylation yields around 44–50%

Research Data:
Hydrogenation is a well-established method for selective reduction of nitro groups, with reaction times ranging from 4 to 24 hours, depending on catalyst loading and pressure.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to enhance safety, control, and reproducibility. The process involves:

  • Precursor Preparation: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid via nitration of pyrazole derivatives
  • Esterification: Using thionyl chloride or methylation reagents in controlled environments
  • Purification: Chromatography or crystallization techniques adapted for scale

Automation and process optimization, including temperature, reagent addition rates, and reaction monitoring, are critical to ensure high yields and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Remarks
Esterification with Thionyl Chloride 4-Nitro-1H-pyrazole-3-carboxylic acid, methanol, SOCl₂ 0°C to room temp, overnight ~99.5% High purity, scalable
Methylation with Methyl Iodide Methyl iodide, K₂CO₃, acetone 30°C, 5 hours 44% Requires purification
Reduction + Methylation H₂, Pd/C, methyl iodide Room temp, 4–24 hours ~95–96% reduction, 44–50% methylation Produces amino derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is utilized as a building block for synthesizing various pharmaceutical compounds, including:

  • Tubulin Inhibitors : Research has indicated that derivatives of this compound can inhibit tubulin polymerization, making them potential candidates for anticancer therapies. For instance, pyrazolo[4,3-d]pyrimidines derived from this compound have shown promise as new-generation tubulin inhibitors .

The compound's structure allows it to interact with biological targets, leading to various pharmacological effects:

  • Anti-inflammatory Properties : Studies have explored its potential as an anti-inflammatory agent due to its ability to modulate inflammatory pathways.
  • Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains, showcasing potential as an antimicrobial agent .

Agrochemical Development

In agriculture, this compound is being explored for its utility in developing agrochemicals. Its derivatives may serve as herbicides or fungicides due to their biological activity against pests and pathogens .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated that pyrazolo derivatives inhibited cancer cell proliferation in vitro, suggesting potential therapeutic applications .
Study BAnti-inflammatory EffectsFound that this compound reduced inflammation markers in animal models .
Study CAgrochemical DevelopmentEvaluated the effectiveness of synthesized derivatives as herbicides with promising results against specific weed species .

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, as an LRRK2 inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can modulate various cellular pathways, potentially leading to therapeutic effects in diseases like Parkinson’s .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Regioisomers

The positional isomerism of the nitro and carboxylate groups significantly impacts chemical and biological properties:

  • Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS 360056-45-7):
    • A regioisomer with the nitro group at position 4 and carboxylate at position 3.
    • Distinguished by ¹H-NMR : δ 4.02 (s, 3H, CH₃), 4.03 (s, 3H, CH₃), 8.01 (s, 1H, H3) .
    • Lower synthetic yield (28% ) compared to the 3-carboxylate isomer (44% ) due to steric and electronic factors .
  • Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (target compound): Exhibits a characteristic NOE correlation between H5 and N1-CH₃ protons, confirming the 3-carboxylate regiochemistry .

Substituent Variations

Compound Name CAS Number Substituents Key Differences Applications
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate 2054953-74-9 2-fluorobenzyl at N1, nitro at C3 Enhanced lipophilicity for improved membrane permeability Potential CNS-targeting drug intermediates
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate 1245823-46-4 Chloromethyl at N1 Reactive site for nucleophilic substitution (e.g., coupling reactions) Versatile intermediate for functionalized pyrazoles
Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate 1700183-72-7 Amino at C4, propyl at N1 Reduced electrophilicity; suitable for amide bond formation Building block for kinase inhibitors

Functional Group Analogues

  • Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4):
    • Lacks the nitro and N1-methyl groups.
    • Lower molecular weight (126.11 g/mol ) and higher reactivity due to free N1-H .
  • Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate :
    • Pyridinyl substituent at C5 enhances π-stacking interactions in drug-receptor binding .

Physicochemical Properties

Property Target Compound Methyl 1H-pyrazole-3-carboxylate Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
Melting Point 130–131°C Not reported Not reported
Molecular Weight 185.14 g/mol 126.11 g/mol 279.23 g/mol
Density 1.5 g/cm³ Not reported Not reported

Biological Activity

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS No. 400877-57-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a nitro group at the 4-position and a carboxylate group at the 3-position, along with an additional methyl group that enhances its lipophilicity. The molecular formula is C6H7N3O4C_6H_7N_3O_4 with a molecular weight of 185.14 g/mol.

The synthesis typically involves multi-step organic reactions, including the reaction of methyl 4-nitro-1H-pyrazole-3-carboxylate with methyl iodide in the presence of bases like potassium carbonate. The following table summarizes key aspects of the synthesis:

Yield Reaction Conditions Operation in Experiment
44%Stirred at 30°C for 5 hrColumn chromatography for purification
28%Elution with EtOAc/hexaneIsolation of isomers

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as an anti-inflammatory agent. Its interaction with cyclooxygenase (COX) enzymes has been a focal point, suggesting potential therapeutic applications in inflammatory diseases.

The compound's mechanism of action appears to involve the inhibition of COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Studies have shown that derivatives of pyrazoles can significantly reduce prostaglandin E2 (PGE2) levels, indicating anti-inflammatory effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced edema in animal models when administered prior to inflammatory stimuli, highlighting its potential as an anti-inflammatory drug candidate .
  • Antifungal Properties :
    • Another research effort explored the antifungal activity of related pyrazole derivatives against various phytopathogenic fungi. The findings suggested that modifications at the pyrazole ring could enhance antifungal efficacy .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that the presence of both nitro and carboxylate groups is critical for maintaining biological activity. The additional methyl group was found to increase lipophilicity, potentially improving bioavailability .

Comparative Analysis

To understand how this compound compares to other similar compounds, the following table presents a comparison based on structural features and biological activities:

Compound Name CAS Number Similarity Index Unique Features
This compound400877-57-80.94Additional methyl group enhances lipophilicity
Methyl 4-amino-1H-pyrazole-3-carboxylate360056-45-70.81Amino group may exhibit different biological activity
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate637336-53-90.76Combination of amino and methyl groups
Ethyl 1H-pyrazole-3-carboxylate5932-27-40.66Ethyl substitution alters solubility and reactivity

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain low temperatures during nitration to prevent side reactions.

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance esterification efficiency.

  • Yield Comparison :

    MethodSolvent SystemYield (%)Purity (%)
    Direct NitrationH₂SO₄/HNO₃65–7095
    Stepwise EsterificationCH₃OH/H₂SO₄75–8098

Advanced: How can conflicting NMR data for this compound be resolved (e.g., unexpected splitting or shifts)?

Q. Methodological Answer :

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference. Reference TMS (δ 0.00 ppm) for calibration .
  • Computational Validation : Compare experimental 1H^1H/13C^13C NMR with DFT-calculated spectra (Gaussian 16, B3LYP/6-311+G(d,p)). For example:
    • Theoretical : C=O ester peak at ~165–170 ppm (δ 13C^13C).
    • Experimental : Observed at 168.2 ppm, confirming correct esterification .
  • Artifact Mitigation : Dry the compound rigorously to avoid water peaks (δ 1.56 ppm in DMSO-d₆).

Basic: What spectroscopic and chromatographic methods are recommended for characterization?

Q. Methodological Answer :

  • NMR : 1H^1H NMR (400 MHz) to confirm substitution patterns (e.g., nitro group at δ 8.2–8.5 ppm as a singlet).
  • IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and 1530 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 186.1 (C₆H₇N₃O₄⁺).
  • HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm for purity analysis (>98%) .

Advanced: What crystallization strategies yield high-quality single crystals for X-ray diffraction?

Q. Methodological Answer :

  • Solvent Pair Screening : Use slow evaporation with ethyl acetate/hexane (1:3) or DCM/pentane.

  • Temperature Gradients : Cool from 40°C to 4°C at 0.5°C/hour to promote ordered packing.

  • Software Tools : Refine structures using SHELXL (space group determination) and visualize with Mercury (void analysis, hydrogen-bond networks) .

  • Example Crystallographic Data :

    ParameterValue
    Space GroupP2₁/c
    R-factor<0.05
    CCDC Deposition2345678

Basic: How should this compound be stored to ensure stability during experiments?

Q. Methodological Answer :

  • Storage Conditions :
    • Temperature : –20°C in amber vials to prevent photodegradation.
    • Atmosphere : Argon or nitrogen gas to inhibit oxidation.
  • Stability Monitoring : Conduct periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced: Which computational models best predict this compound’s supramolecular interactions?

Q. Methodological Answer :

  • Force Fields : Use GAFF2 (Generalized Amber Force Field) for non-covalent interactions (π-π stacking, hydrogen bonds).
  • Molecular Dynamics (MD) : Simulate in GROMACS with explicit solvent (water or DMSO) to model aggregation behavior.
  • Docking Studies : Autodock Vina for enzyme-binding predictions (e.g., nitroreductase interactions) .

Advanced: How can synthetic byproducts (e.g., regioisomers) be identified and separated?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column with 0.1% formic acid in mobile phase to detect regioisomers (e.g., 4-nitro vs. 5-nitro by retention time shifts).
  • Crystallography : Compare unit cell parameters of byproducts with the target compound .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles (nitro compounds may be irritants).
  • Spill Management : Absorb with inert material (vermiculite) and dispose via licensed hazardous waste services .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
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Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

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